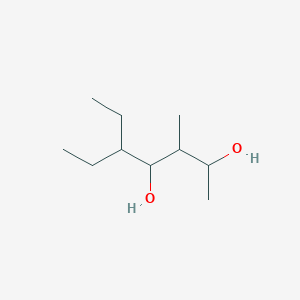

5-Ethyl-3-methylheptane-2,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7748-39-2 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

5-ethyl-3-methylheptane-2,4-diol |

InChI |

InChI=1S/C10H22O2/c1-5-9(6-2)10(12)7(3)8(4)11/h7-12H,5-6H2,1-4H3 |

InChI Key |

KIVFFJJOSJSITG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(C)C(C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 3 Methylheptane 2,4 Diol

Retrosynthetic Analysis and Strategic Disconnections for Complex Diol Targets

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily prepared starting materials. youtube.comfiveable.meslideshare.net This process involves breaking key chemical bonds, an operation known as a "disconnection," which corresponds to the reverse of a known chemical reaction. youtube.comyoutube.com For a complex acyclic molecule like 5-Ethyl-3-methylheptane-2,4-diol, which contains three stereocenters, the primary goal is to identify disconnections that simplify the carbon skeleton and allow for the strategic introduction of the required stereochemistry.

The most logical disconnection strategy for this 1,3-diol framework is breaking the carbon-carbon bonds formed during its assembly. The aldol (B89426) reaction is one of the most powerful methods for forming carbon-carbon bonds while creating β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. nih.govresearchgate.netbuchler-gmbh.com Two primary disconnections based on an aldol approach are evident for this compound.

Route A: A disconnection of the C3–C4 bond points to an aldol reaction between an enolate derived from 3-pentanone (B124093) and 2-methylbutanal. Subsequent reduction of the resulting β-hydroxy ketone would yield the target diol.

Route B: Alternatively, a C2–C3 bond disconnection suggests an aldol coupling between the enolate of 3-ethyl-2-butanone and propanal.

Each disconnection identifies a pair of theoretical fragments, called synthons, and their corresponding real-world chemical equivalents, or synthetic equivalents.

| Route | Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|---|---|---|---|

| A | This compound | C3-C4 Bond | Acyl Anion & Aldehyde Cation | 3-Pentanone & 2-Methylbutanal |

| B | C2-C3 Bond | Acyl Anion & Aldehyde Cation | 3-Ethyl-2-butanone & Propanal |

This analysis simplifies the complex target into a problem of controlling the stereochemistry of a single key reaction: the aldol addition, followed by a stereocontrolled reduction.

Development and Optimization of Stereoselective Synthetic Pathways

With three stereocenters, this compound can exist as eight possible stereoisomers (four pairs of enantiomers). The development of a synthetic pathway must therefore address both relative stereochemistry (diastereoselectivity) and absolute stereochemistry (enantioselectivity).

Chiral Auxiliaries and Catalytic Approaches for Diol Construction

To control the absolute stereochemistry of the aldol reaction, chemists employ either chiral auxiliaries or catalytic asymmetric methods.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered. sigmaaldrich.com For the synthesis of our target via an aldol reaction, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to one of the carboxylic acid precursors of the ketone fragments. The bulky auxiliary then shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby controlling the formation of new stereocenters.

Catalytic Approaches: Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, used in substoichiometric amounts, create a chiral environment for the reaction. acs.org

Organocatalysis: Proline and its derivatives can catalyze aldol reactions by forming a chiral enamine intermediate with the ketone, which then reacts enantioselectively with the aldehyde. acs.org

Metal-Based Catalysis: Chiral ligands coordinated to a metal center can create a potent asymmetric catalyst. For instance, dinuclear zinc-ProPhenol complexes and copper-bisoxazoline complexes have been successfully used in enantioselective aldol reactions. acs.org Similarly, chiral catalysts based on cinchona alkaloids are highly effective and can be recycled. buchler-gmbh.com

Diastereoselective and Enantioselective Reaction Design

Controlling the relative stereochemistry (diastereoselectivity) is equally crucial. In the context of an aldol reaction, this means controlling the syn versus anti relationship between the newly formed hydroxyl group and the alkyl group at the alpha position. This is followed by a second stereoselective step: the reduction of the ketone to form the second hydroxyl group.

Aldol Diastereoselection: The relative stereochemistry of the aldol product is heavily influenced by the geometry of the enolate (E vs. Z) and the nature of the metal counterion, as rationalized by the Zimmerman-Traxler model. By carefully choosing the enolization conditions (e.g., base and solvent), one can favor either the syn or anti aldol adduct.

Ketone Reduction: Once the β-hydroxy ketone is formed with the desired stereochemistry from the aldol step, the final diol is obtained via reduction. This reduction must also be diastereoselective to control the stereocenter at the former ketone position.

Syn-Diols: The Narasaka-Prasad reduction, using reagents like Bu₂BOMe and NaBH₄, achieves syn-selective reduction through chelation control, where a boron reagent coordinates to both the hydroxyl and keto groups, forcing an external hydride to attack from a specific face. youtube.com

Anti-Diols: The Evans-Saksena reduction, using reagents like Me₄NBH(OAc)₃, proceeds through an intramolecular hydride delivery mechanism to produce anti-diols. youtube.com

By combining a stereocontrolled aldol reaction with a stereocontrolled reduction, any of the possible diastereomers of this compound can, in principle, be synthesized selectively.

| Stage | Method | Reagent/Catalyst Example | Key Feature |

|---|---|---|---|

| Aldol Addition (Enantiocontrol) | Chiral Auxiliary | Evans Oxazolidinones | Covalent attachment of a chiral group to direct the reaction. wikipedia.org |

| Asymmetric Catalysis | Proline, (DHQ)₂PHAL | Creates a transient chiral environment for the reactants. buchler-gmbh.comacs.org | |

| Ketone Reduction (Diastereocontrol) | Syn-Reduction | Narasaka-Prasad (Bu₂BOMe, NaBH₄) | Chelation-controlled external hydride attack. youtube.com |

| Anti-Reduction | Evans-Saksena (Me₄NBH(OAc)₃) | Intramolecular hydride delivery. youtube.com |

Mechanistic Investigations of Key Synthetic Transformations

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and predicting stereochemical outcomes. For the synthesis of complex diols, the mechanisms of the aldol addition and the subsequent ketone reduction are of paramount importance.

Probing Transition States and Reaction Intermediates

The stereochemical outcome of many reactions is determined by the relative energies of competing transition states.

Zimmerman-Traxler Model: The diastereoselectivity of the aldol reaction is famously rationalized by the Zimmerman-Traxler transition state model. This model proposes a six-membered, chair-like transition state involving the metal enolate and the aldehyde. The substituents on the enolate and aldehyde prefer to occupy equatorial positions to minimize sterically unfavorable 1,3-diaxial interactions. The geometry of the enolate (Z or E) directly translates into the relative stereochemistry (syn or anti) of the product. youtube.com

Chelated Intermediates in Reductions: In the diastereoselective reduction of β-hydroxy ketones, cyclic intermediates are key. The Narasaka-Prasad reduction proceeds through a six-membered cyclic intermediate where a dialkylboron alkoxide chelates both the existing hydroxyl group and the ketone carbonyl. This rigidifies the conformation and activates the ketone, leading to a highly selective hydride attack. youtube.com

Catalytic Intermediates: In catalytic cycles, transient species dictate the reaction pathway. For example, enzymatic syntheses of dihydroxyketones can involve intermediates bound within an enzyme's active site, ensuring precise regio- and stereocontrol. researchgate.net Similarly, metal-catalyzed deoxydehydration of diols can proceed through metallaoxetane intermediates. royalsocietypublishing.org

| Reaction | Model / Intermediate | Stereochemical Prediction |

|---|---|---|

| Aldol Addition | Zimmerman-Traxler Transition State | Predicts syn/anti diastereoselectivity based on enolate geometry (E/Z). youtube.com |

| Syn-Reduction of β-Hydroxy Ketone | Boron-Chelated Intermediate | Directs external hydride attack to form the syn-diol. youtube.com |

| Anti-Reduction of β-Hydroxy Ketone | Tethered Hydride Reagent | Favors intramolecular hydride delivery to form the anti-diol. youtube.com |

Kinetic and Thermodynamic Considerations in Diol Formation

The final stereochemical outcome often depends on whether a reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Enolate Formation: The first step in many aldol strategies, enolate formation, can be controlled. Using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures leads to the irreversible deprotonation of the least hindered proton, yielding the kinetic enolate. In contrast, using a weaker base at higher temperatures allows for equilibration, leading to the more substituted, thermodynamically more stable thermodynamic enolate. This choice is a critical parameter for controlling the initial E/Z ratio of the enolate, which in turn influences the aldol diastereoselectivity.

Control in the Aldol Reaction: Stereoselective aldol reactions are almost universally conducted under kinetic control (e.g., at -78 °C). This ensures that the product distribution reflects the difference in the energy barriers of the competing transition states, rather than the relative thermodynamic stabilities of the final products. youtube.com The lowest energy transition state, which leads to the major product, is the one that minimizes unfavorable steric interactions, as described in the Zimmerman-Traxler model. youtube.com This prevents the product from reverting to the starting materials or epimerizing at the newly formed stereocenters.

Stereochemical Elucidation and Conformational Analysis of 5 Ethyl 3 Methylheptane 2,4 Diol Isomers

Advanced Spectroscopic and Chiroptical Methodologies for Stereoisomer Assignment

The unambiguous assignment of the relative and absolute configurations of the stereoisomers of 5-Ethyl-3-methylheptane-2,4-diol, which contains three chiral centers (C2, C3, and C4), requires a combination of sophisticated spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the relative configuration of acyclic 1,3-diols. High-resolution 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can establish proton connectivity and through-space proximities, which are invaluable for assigning the syn or anti relationship between substituents along the carbon backbone.

A particularly effective NMR-based method for 1,3-diols involves a deuterium (B1214612) isotopic perturbation test. nih.govfigshare.com By comparing the ¹H NMR chemical shifts of the hydroxyl protons in a normal (OH/OH) sample versus a sample partially deuterated at one hydroxyl group (OH/OD), the relative configuration can be determined. Typically, syn-1,3-diols exhibit larger upfield isotope shifts (e.g., 20–33 ppb) compared to their anti counterparts (e.g., 2–16 ppb). nih.govfigshare.com

For determining the absolute configuration, NMR analysis of diastereomeric derivatives is often employed. Chiral derivatizing agents (CDAs), such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA), are reacted with the diol to form bis-MPA esters. researchgate.netresearchgate.net The comparison of the ¹H NMR spectra of these two diastereomeric derivatives reveals systematic chemical shift differences (Δδ^RS = δ^R - δ^S) for the protons near the chiral centers. These differences, when analyzed with established models, allow for the assignment of the absolute configuration of the diol. researchgate.net

Chiroptical spectroscopy provides further confirmation of absolute stereochemistry. These techniques rely on the differential interaction of chiral molecules with circularly polarized light. numberanalytics.comcas.cz

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These methods measure the difference in absorption and rotation of left- and right-circularly polarized light, respectively. numberanalytics.comacs.orgslideshare.net While the diol itself may have weak chromophores, derivatization with chromophoric agents can produce strong CD signals (Cotton effects) that are characteristic of the stereochemistry. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of polarized light in the infrared region, corresponding to vibrational transitions. nih.gov It provides a detailed stereochemical fingerprint of the molecule without the need for derivatization. The experimental VCD spectrum is typically compared with a spectrum predicted by quantum mechanical calculations for a known absolute configuration to make an assignment. nih.gov

| Diastereomer | Isotope Shift (Δδ OH) in ppb | Inferred Relative Configuration |

|---|---|---|

| Isomer A | 25 | syn |

| Isomer B | 8 | anti |

Computational Chemistry Approaches to Conformational Preferences

Computational chemistry is an indispensable tool for exploring the complex conformational landscape of a flexible molecule like this compound. These methods provide insight into the relative energies of different conformers and the dynamics of their interconversion.

Quantum Mechanical Calculations for Energy Minima and Barrier Heights

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to perform detailed conformational analyses. nih.govnih.gov The process begins by systematically generating a large number of possible staggered conformations by rotating around the C-C single bonds of the heptane (B126788) backbone. nih.govacs.org

Each of these initial geometries is then subjected to energy minimization calculations. This process identifies the stable, low-energy conformations (energy minima) and provides their relative energies. nih.gov For acyclic systems like 1,3-diols, intramolecular hydrogen bonding between the two hydroxyl groups is a key factor that stabilizes certain conformations. youtube.com The calculations can quantify the energetic favorability of these hydrogen-bonded structures compared to more extended, non-bonded conformers.

Furthermore, QM calculations can map the potential energy surface for rotation around specific bonds, allowing for the determination of the energy barriers (activation energies) that separate different conformers. libretexts.org This information is critical for understanding the flexibility of the molecule and the rates of conformational interconversion.

| Conformer | Key Dihedral Angles (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| 1 | gauche, gauche | 0.00 | Stabilized by intramolecular H-bond |

| 2 | anti, gauche | 1.5 | Partially extended |

| 3 | anti, anti | 2.8 | Fully extended, no H-bond |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While QM calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. chalmers.se In an MD simulation, the movements of all atoms in the molecule are calculated over a series of very small time steps, governed by a classical force field. researchgate.netresearchgate.net

MD simulations are particularly useful for:

Sampling Conformational Space: Over the course of a simulation (typically nanoseconds to microseconds), the molecule will naturally explore a wide range of conformations. This allows for the identification of the most frequently visited conformational states, which correspond to the most stable and populated shapes of the molecule under specific conditions (e.g., in a particular solvent or at a certain temperature). chalmers.se

Observing Conformational Transitions: MD trajectories explicitly show the transitions between different conformations, providing a visual and quantitative understanding of the molecule's flexibility and the pathways for interconversion.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a more realistic investigation of how interactions with the solvent affect conformational preferences.

Stereochemical Purity Determination and Enantiomeric Excess Assessment

The assessment of stereochemical purity is critical in synthetic chemistry. For a chiral compound like this compound, this involves determining the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other.

Several methods are available for determining the ee of diols:

Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) use a chiral stationary phase to physically separate the enantiomers, allowing for their direct quantification.

NMR with Chiral Solvating or Derivatizing Agents: Similar to the method for absolute configuration, reacting a non-racemic sample with a single enantiomer of a chiral derivatizing agent produces a mixture of diastereomers. The integration of specific, well-resolved signals in the ¹H or ¹³C NMR spectrum for each diastereomer allows for the calculation of their ratio, which directly corresponds to the enantiomeric excess of the original sample. acs.org

Fluorescence-Based Assays: Modern high-throughput methods have been developed for determining the ee of diols. nih.govresearchgate.net These assays often involve the dynamic formation of diastereomeric complexes between the diol, a chiral fluorescent ligand, and a third component like a boronic acid. nih.govresearchgate.net The resulting diastereomeric complexes exhibit different fluorescence intensities, which can be correlated to the enantiomeric excess of the analyte with high sensitivity and accuracy. nih.gov This method is particularly advantageous for rapid screening of asymmetric reactions. researchgate.net

The enantiomeric excess is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Theoretical and Mechanistic Studies of 5 Ethyl 3 Methylheptane 2,4 Diol Reactivity

Exploration of Potential Reaction Pathways and Selectivity Profiles

The presence of two hydroxyl groups in a 1,3-relationship on the heptane (B126788) backbone of 5-Ethyl-3-methylheptane-2,4-diol opens up a variety of potential intramolecular and intermolecular reaction pathways. The specific substitution, with a methyl group at the 3-position and an ethyl group at the 5-position, will play a critical role in dictating the selectivity of these transformations.

Intramolecular Cyclizations and Rearrangement Studies

Intramolecular reactions, where the two hydroxyl groups within the same molecule interact, are often favored, particularly when they lead to the formation of stable five- or six-membered rings. In the case of this compound, acid-catalyzed dehydration is a plausible pathway for intramolecular cyclization. Protonation of one of the hydroxyl groups would form a good leaving group (water), allowing the other hydroxyl group to act as an intramolecular nucleophile.

Depending on which hydroxyl group acts as the nucleophile and which is the leaving group, different cyclic ether products could theoretically be formed. For instance, nucleophilic attack from the oxygen at C-4 onto a protonated C-2 hydroxyl would lead to the formation of a substituted tetrahydrofuran (B95107) ring. Conversely, if the C-2 hydroxyl attacks a protonated C-4, a different substituted tetrahydrofuran would result. The regioselectivity of this cyclization would be heavily influenced by the relative stability of the carbocation intermediates (if the reaction proceeds via an S_N_1-like mechanism) or the transition states of the S_N_2-like displacement.

Another potential intramolecular rearrangement is the pinacol (B44631) rearrangement, which typically occurs with vicinal diols (1,2-diols) under acidic conditions. While this compound is a 1,3-diol, related rearrangements could be envisaged under forcing conditions, potentially leading to carbonyl compounds through a hydride or alkyl shift.

The table below outlines the theoretically possible major products from intramolecular reactions.

| Starting Material | Reagents/Conditions | Potential Intramolecular Product(s) |

| This compound | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | Substituted tetrahydrofurans, Substituted tetrahydropyrans |

Intermolecular Functionalization Reactions

In intermolecular reactions, the hydroxyl groups of this compound would react with external reagents. Standard alcohol reactions, such as esterification and etherification, are expected to occur. For instance, reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) would lead to the formation of a mono- or di-ester. The relative reactivity of the two hydroxyl groups would be a key factor in selective functionalization.

Williamson ether synthesis, involving the deprotonation of one or both hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide, could be employed to synthesize ethers. Due to the different steric environments of the two hydroxyl groups, selective mono-etherification might be achievable under carefully controlled conditions.

Role of Steric and Electronic Factors in Directing Chemical Transformations

The reactivity and selectivity of this compound are governed by a delicate interplay of steric and electronic factors. The hydroxyl group at C-2 is adjacent to a methyl group, while the hydroxyl group at C-4 is flanked by the main chain and an ethyl group at the adjacent C-5 position.

Steric hindrance will likely play a significant role in differentiating the reactivity of the two hydroxyl groups. The C-2 hydroxyl is arguably less sterically hindered than the C-4 hydroxyl, which is closer to the bulkier ethyl group at the 5-position. This difference in steric accessibility could be exploited for selective monofunctionalization reactions. For example, in an esterification with a bulky acyl chloride, the reaction is predicted to occur preferentially at the C-2 hydroxyl.

Electronic effects , primarily the inductive effect of the alkyl groups, will also influence reactivity. Alkyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the hydroxyl groups. However, the more significant electronic consideration is the stability of any potential carbocation intermediates that might form during acid-catalyzed reactions. A carbocation at C-4 would be a secondary carbocation, as would a carbocation at C-2. Their relative stabilities would be similar, suggesting that electronic factors might not provide a strong bias for regioselectivity in S_N_1-type reactions, placing more emphasis on steric considerations.

The following table summarizes the anticipated influence of these factors on reaction selectivity.

| Factor | Influence on Reactivity of this compound |

| Steric Hindrance | The C-2 hydroxyl is expected to be more accessible to incoming reagents than the C-4 hydroxyl, favoring reactions at this position. |

| Electronic Effects | Weak electron-donating effects from alkyl groups slightly enhance the nucleophilicity of both hydroxyls. The stability of potential secondary carbocations at C-2 and C-4 is expected to be comparable. |

Catalytic and Non-Catalytic Activation Strategies for Selective Reactions

Achieving selective reactions on a molecule with two similar functional groups like this compound often requires specific activation strategies.

Catalytic activation could involve the use of enzymes or transition metal catalysts. Lipases, for instance, are known to catalyze the selective acylation of diols, often with high regioselectivity based on the steric environment of the hydroxyl groups. A well-chosen lipase (B570770) could potentially acylate the less hindered C-2 hydroxyl with high fidelity. Transition metal catalysts could also be employed, for example, in transfer hydrogenation reactions if the diol were to be oxidized to a dicarbonyl compound and then selectively reduced.

Non-catalytic activation strategies often rely on the use of protecting groups. One of the hydroxyl groups could be selectively protected, allowing the other to be functionalized. For example, reaction with a bulky silyl (B83357) chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), would likely protect the less sterically hindered C-2 hydroxyl. The C-4 hydroxyl could then be reacted, followed by deprotection of the C-2 hydroxyl. The choice of protecting group and the reaction conditions would be crucial for achieving high selectivity.

Another non-catalytic approach involves exploiting the inherent, albeit small, differences in reactivity. For instance, by using a limited amount of a reagent at low temperatures, it may be possible to achieve a degree of selective monofunctionalization at the more reactive hydroxyl group.

The table below presents a hypothetical overview of potential selective strategies.

| Strategy | Description | Predicted Outcome for this compound |

| Enzymatic Catalysis | Use of enzymes like lipases for selective acylation. | Selective esterification at the less sterically hindered C-2 hydroxyl. |

| Protecting Group Chemistry | Selective protection of one hydroxyl group to allow for reaction at the other. | Protection of the C-2 hydroxyl with a bulky silyl group, followed by functionalization of the C-4 hydroxyl. |

| Stoichiometric Control | Use of a limited amount of reagent to favor reaction at the more reactive site. | Mono-esterification or mono-etherification at the C-2 hydroxyl under carefully controlled conditions. |

Derivatives and Analogues of 5 Ethyl 3 Methylheptane 2,4 Diol: Synthetic Exploration and Structural Divergence

Design and Synthesis of Structurally Related Diol Derivatives

The synthesis of acyclic 1,3-diols with multiple stereocenters, like 5-Ethyl-3-methylheptane-2,4-diol, requires precise control over the stereochemical outcome of the reaction. While direct literature on the synthesis of this specific compound is scarce, established methodologies for the stereoselective synthesis of analogous 1,3-diols provide a clear blueprint for its potential construction.

A prominent strategy for accessing such structures is the aldol (B89426) reaction , followed by a stereoselective reduction of the resulting β-hydroxy ketone. nih.gov For the synthesis of this compound, this would conceptually involve the reaction of 2-pentanone with the enolate of 2-butanone, followed by reduction. The key challenge lies in controlling the four possible stereoisomers. Modern asymmetric aldol reactions, often employing chiral organocatalysts or metal complexes, can achieve high levels of diastereoselectivity and enantioselectivity. nih.gov

Another powerful approach is the stereoselective reduction of β-diketones . The precursor, 3-methyl-5-ethylheptane-2,4-dione, could be synthesized and then subjected to diastereoselective reduction using reagents that allow for substrate-directable or reagent-controlled stereoselection to yield the desired diastereomer of this compound.

Furthermore, biocatalytic methods have emerged as a highly effective tool for the stereoselective synthesis of 1,3-diols. nih.gov The use of enzymes, such as alcohol dehydrogenases, can lead to the production of enantiomerically pure diols through the reduction of diketones or the kinetic resolution of racemic diols. nih.gov

Below is a table illustrating the yields and stereoselectivities of various methods used to synthesize substituted acyclic 1,3-diols, which could be adapted for the synthesis of this compound.

| Precursor Type | Reaction | Catalyst/Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| β-Hydroxy Ketone | Asymmetric Reduction | R-CBS-oxazaborolidine | >99:1 | 90-95 | acs.org |

| Homoallylic Alcohol | Bromocarboxylation | tBuOCl, NaBr, CO2 | >20:1 | 75-85 | nih.gov |

| δ-Hydroxymethyl-anti-homoallylic alcohol | Allylic Alcohol Transposition | Re2O7 | >20:1 | 72-96 | rsc.org |

This table presents data for analogous reactions, not for this compound itself.

Investigation of How Structural Modifications Impact Reactivity Patterns

The reactivity of the two hydroxyl groups in this compound is influenced by the surrounding alkyl substituents: the methyl group at C3 and the ethyl group at C5. These groups exert both steric and electronic effects that can differentiate the reactivity of the C2 and C4 hydroxyls.

Steric hindrance is a primary factor. The hydroxyl group at C2 is flanked by a methyl group on the same carbon and is adjacent to the methyl-substituted C3. The hydroxyl at C4 is adjacent to the ethyl-substituted C5. The relative steric bulk around these two hydroxyl groups will influence their accessibility to reagents. For instance, in reactions with bulky reagents, the less sterically hindered hydroxyl group would be expected to react preferentially.

A study on the kinetic resolution of acyclic 1,3-diols via copper-catalyzed dehydrogenative silylation demonstrated that the substitution pattern significantly impacts both reactivity and selectivity. acs.org For instance, increasing the steric bulk of substituents can lead to a decrease in reaction rate and selectivity. acs.org

The following table summarizes the influence of different substituents on the selectivity of a kinetic resolution of analogous anti-1,3-diols, highlighting the sensitivity of such reactions to structural modifications.

| Diol Substituent (at C3) | Selectivity Factor (s) | Reaction Time (h) | Reference |

| Methyl | 180.5 | 4 | acs.org |

| Ethyl | 69.1 | 4 | acs.org |

| Isopropyl | 17.6 | 24 | acs.org |

This table illustrates general trends observed in related systems.

Methodologies for Diversification of Diol Scaffolds

The 1,3-diol motif in this compound serves as a versatile scaffold that can be chemically modified to generate a library of derivatives with diverse structures and properties. Key methodologies for this diversification include protection, oxidation, and substitution reactions.

Protection and Deprotection: The selective protection of one hydroxyl group is often the first step in a diversification strategy. This allows for the selective functionalization of the remaining free hydroxyl. Common protecting groups for 1,3-diols include benzylidene acetals, which form a six-membered ring. The formation and cleavage of these protecting groups are well-established procedures. msu.edu

Oxidation: Selective oxidation of one of the hydroxyl groups to a ketone would yield a β-hydroxy ketone, a valuable intermediate for further transformations. Reagents such as Dess-Martin periodinane or Swern oxidation can be employed. The regioselectivity of the oxidation can often be controlled by the steric environment of the hydroxyl groups.

Substitution: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functional groups, including azides, halides, and thiols, thereby creating a diverse set of analogues.

Ring-Opening Metathesis: While this compound is acyclic, it can be derived from or used to create cyclic structures. For example, cyclic diols can be used as scaffolds, and subsequent ring-opening metathesis can generate functionalized acyclic diols. nih.gov

The table below provides examples of diversification reactions performed on analogous diol scaffolds.

This table showcases diversification strategies applicable to 1,3-diols.

Future Research Directions and Potential Academic Applications

Prospects for Novel Synthetic Methodologies

The synthesis of structurally complex molecules like 5-Ethyl-3-methylheptane-2,4-diol with high precision is a significant challenge in organic chemistry. Future research could focus on developing novel synthetic routes that offer control over the stereochemistry of the final product.

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of 1,3-diols is an area of active research. nih.gov Techniques such as substrate-induced diastereoselective reduction of β-hydroxy ketones, as well as Evans-Saksena, Narasaka-Prasad, and Evans-Tishchenko reductions, could be adapted to produce specific stereoisomers of this compound. guidechem.com Furthermore, asymmetric hydrogenation of the corresponding diketone or hydroxyketone precursors using chiral catalysts could provide access to enantiomerically pure forms of the diol. nih.gov

Organocatalysis and Biocatalysis: Modern synthetic strategies increasingly employ organocatalysts and biocatalysts to achieve high levels of stereoselectivity under mild reaction conditions. Chiral proline-derived organocatalysts, for instance, have been used in asymmetric aldol (B89426) reactions to create chiral 1,3-keto alcohols, which can then be reduced to the corresponding diols. Similarly, enzyme-catalyzed methods, which are known for their high stereospecificity, could be explored for the synthesis of specific stereoisomers of this compound. These approaches offer environmentally friendly alternatives to traditional metal-based catalysts.

A summary of potential synthetic approaches is presented in the table below.

| Methodology | Description | Potential Advantage for this compound |

|---|---|---|

| Stereoselective Reduction | Diastereoselective reduction of a β-hydroxy ketone precursor using specific reagents. guidechem.com | Control over the relative stereochemistry of the two hydroxyl groups. |

| Asymmetric Hydrogenation | Hydrogenation of a diketone or hydroxyketone precursor using a chiral catalyst. nih.gov | Access to enantiomerically pure stereoisomers. |

| Organocatalysis | Use of small organic molecules to catalyze asymmetric reactions, such as an aldol condensation to form a precursor. | Mild reaction conditions and avoidance of metal contaminants. |

| Biocatalysis | Use of enzymes to carry out stereospecific transformations. | High enantioselectivity and environmentally friendly process. |

Advanced Computational Modeling and Prediction of Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deeper mechanistic insights. For a molecule like this compound, computational modeling could be particularly insightful.

Predicting Physicochemical Properties and Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict various properties of the different stereoisomers of this compound. These properties include conformational preferences, intramolecular hydrogen bonding, and spectroscopic signatures (NMR, IR). Such calculations can also be used to model the reactivity of the hydroxyl groups, for example, by calculating their acidity or their susceptibility to oxidation. A predictive model based on such calculations could help in designing reactions with high site-selectivity.

Elucidating Reaction Mechanisms: Computational modeling can be instrumental in elucidating the mechanisms of reactions involving this compound. For instance, the mechanism of its formation via different synthetic routes or its participation in subsequent reactions, such as cyclization or polymerization, can be studied in detail. Understanding the transition states and intermediates can help in optimizing reaction conditions to favor the desired products.

The table below outlines potential areas of investigation using computational modeling.

| Area of Investigation | Computational Method | Predicted Outcome |

|---|---|---|

| Stereoisomer Stability | DFT Calculations | Relative energies and conformational analysis of different stereoisomers. |

| Spectroscopic Properties | DFT/GIAO Calculations | Prediction of NMR and IR spectra to aid in experimental characterization. |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory, Fukui Functions | Identification of the most reactive sites for electrophilic or nucleophilic attack. |

| Reaction Mechanism Elucidation | Transition State Searching (e.g., QST2, QST3) | Determination of reaction pathways, activation energies, and transition state structures. |

Interdisciplinary Research Avenues with Related Chemical Disciplines

The unique structural characteristics of this compound make it a candidate for exploration in interdisciplinary fields that bridge organic chemistry with materials science, catalysis, and medicinal chemistry.

Materials Science: Diols are fundamental building blocks in the synthesis of a wide range of polymers, including polyesters and polyurethanes. The specific structure of this compound, with its alkyl side chains, could be exploited to synthesize polymers with tailored properties. For example, incorporating this diol into a polyester (B1180765) or polyurethane backbone could influence the polymer's thermal stability, mechanical properties, and solubility. Research could be directed towards synthesizing novel thermosets or elastomers and characterizing their material properties.

Catalysis: Chiral diols are widely used as ligands in asymmetric catalysis. The stereoisomers of this compound could be investigated as potential chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The ethyl and methyl substituents could create a specific chiral environment around the metal center, potentially leading to high enantioselectivity in the catalyzed transformations.

Medicinal Chemistry and Chemical Biology: While no biological activity is currently reported for this compound, many natural products and pharmaceutically active compounds contain diol moieties. Future research could involve synthesizing derivatives of this diol and screening them for biological activity. Its structure could also serve as a scaffold for the development of new molecular probes or enzyme inhibitors.

The table below summarizes potential interdisciplinary research avenues.

| Discipline | Potential Application of this compound | Research Focus |

|---|---|---|

| Materials Science | Monomer for polyesters and polyurethanes. | Synthesis and characterization of new polymers with tailored properties. |

| Catalysis | Chiral ligand in asymmetric catalysis. | Development of new catalytic systems for enantioselective transformations. |

| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules. | Synthesis of derivatives and screening for biological activity. |

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-3-methylheptane-2,4-diol in laboratory settings?

Methodological Answer: The diol can be synthesized via two primary routes:

- Reduction of ketones : Reduce 5-ethyl-3-methylheptane-2,4-dione using NaBH₄ in tetrahydrofuran (THF) or LiAlH₄ in anhydrous diethyl ether. Monitor reaction progress via thin-layer chromatography (TLC).

- Oxidation of alkenes : Use catalytic OsO₄ or KMnO₄ under acidic conditions to oxidize the corresponding alkene precursor. Purify via column chromatography.

Q. Table 1: Common Reagents for Diol Synthesis

| Reaction Type | Reagents/Conditions | Solvent | Key Considerations |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | THF, Ether | Anhydrous conditions required |

| Oxidation | OsO₄ (catalytic), N-methylmorpholine N-oxide | Acetone/Water | Stereoselectivity monitoring |

Q. How can the molecular structure of this compound be confirmed spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and carbons adjacent to OH groups (δ 60–70 ppm). Compare with the canonical SMILES structure .

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 176.3 (C₁₀H₂₂O₂).

Q. What solvent systems are optimal for purifying this compound?

Methodological Answer: Use gradient elution in column chromatography with ethyl acetate/hexane (20–50% polarity). For crystallization, employ a mixture of dichloromethane and hexane. Monitor purity via melting point analysis (expected range: 85–90°C) and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the hydrophilicity of this compound be experimentally determined?

Methodological Answer:

- LogP Measurement : Perform shake-flask partitioning between octanol and water.

- HPLC Retention Time : Use a hydrophilic interaction chromatography (HILIC) column to assess retention behavior.

- Thermogravimetric Analysis (TGA) : Measure moisture absorption under controlled humidity.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Store under inert gas (N₂/Ar) to prevent oxidation.

- Neutralize spills with 5% sodium bicarbonate solution.

Q. What strategies resolve stereochemical ambiguities in this compound synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign stereocenters .

- NOESY NMR : Identify spatial proximity of protons to confirm relative stereochemistry.

Q. How do computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Q. Table 2: Key Computational Parameters

| Parameter | Value/Method | Software |

|---|---|---|

| Basis Set | 6-31G* | Gaussian09 |

| Solvent Model | COSMO-RS | ORCA |

| Transition State | QST2/Nudged Elastic Band | GAMESS |

Q. What experimental controls are critical when addressing contradictory biological activity data?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and negative controls (solvent-only).

- Dose-Response Curves : Test 5–7 concentrations in triplicate to ensure reproducibility.

- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ under fixed pH and temperature.

Q. How can isotopic labeling elucidate metabolic pathways of this compound derivatives?

Methodological Answer:

- ¹³C-Labeling : Synthesize derivatives with ¹³C at the C2/C4 positions. Track incorporation via LC-MS/MS.

- Stable Isotope-Resolved Metabolomics (SIRM) : Administer labeled compounds to cell cultures and analyze metabolite flux.

Q. What mechanistic insights explain the diol’s stability under acidic vs. alkaline conditions?

Methodological Answer:

- pH-Dependent Degradation Studies : Monitor decomposition via HPLC at pH 2 (HCl) and pH 12 (NaOH).

- Arrhenius Kinetics : Calculate activation energy (Eₐ) for hydrolysis at 25–60°C.

- DFT Simulations : Compare protonation states and transition-state energies under varying pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.